3-(2,2-Difluorocyclopropyl)propanoic acid
Overview
Description
3-(2,2-Difluorocyclopropyl)propanoic acid is an organic compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol It is characterized by the presence of a difluorocyclopropyl group attached to a propanoic acid moiety
Preparation Methods
The synthesis of 3-(2,2-Difluorocyclopropyl)propanoic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of difluorocarbene with alkenes to form difluorocyclopropanes, which are then subjected to further chemical modifications to introduce the propanoic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(2,2-Difluorocyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,2-Difluorocyclopropyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2,2-Difluorocyclopropyl)propanoic acid can be compared with other fluorinated cyclopropane derivatives, such as:
- 2,2-Difluorocyclopropylmethanol
- 2,2-Difluorocyclopropylamine
- 2,2-Difluorocyclopropylcarboxylic acid These compounds share the difluorocyclopropyl group but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its combination of the difluorocyclopropyl group with a propanoic acid moiety, which imparts distinct properties and potential uses .
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)3-4(6)1-2-5(9)10/h4H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSCXZQZHWSLSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955499-07-6 | |
Record name | 3-(2,2-difluorocyclopropyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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